5,10-Dimethylcyclotrideca-2,4,10,12-tetraene-6,8-diyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dimethylcyclotrideca-2,4,10,12-tetraene-6,8-diyn-1-one is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds within a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, followed by dehydrogenation and alkylation reactions to introduce the methyl groups and the multiple unsaturations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,10-Dimethylcyclotrideca-2,4,10,12-tetraene-6,8-diyn-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones or carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
5,10-Dimethylcyclotrideca-2,4,10,12-tetraene-6,8-diyn-1-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cyclic polyenes and polyynes.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices and conductive polymers.
Mechanism of Action
The mechanism of action of 5,10-Dimethylcyclotrideca-2,4,10,12-tetraene-6,8-diyn-1-one involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. In materials science, its electronic properties are exploited to enhance conductivity or other desirable characteristics in polymers and electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 7,12-Dimethylcyclopentadeca-2,4,6,12,14-pentaene-8,10-diynylidene
- 7,12-Dimethylcycloheptadeca-2,4,6,12,14,16-hexaene-8,10-diynylidene
- 9,14-Dimethylcyclononadeca-2,4,6,8,14,16,18-heptaene-10,12-diynylidene
Uniqueness
5,10-Dimethylcyclotrideca-2,4,10,12-tetraene-6,8-diyn-1-one is unique due to its specific arrangement of double and triple bonds within a 13-membered ring, which imparts distinct electronic and structural properties compared to its analogs .
Properties
CAS No. |
61784-32-5 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5,10-dimethylcyclotrideca-2,4,10,12-tetraen-6,8-diyn-1-one |
InChI |
InChI=1S/C15H12O/c1-13-7-3-4-8-14(2)10-6-12-15(16)11-5-9-13/h5-6,9-12H,1-2H3 |
InChI Key |
ACIYBYNZEPMJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(=O)C=CC=C(C#CC#C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.